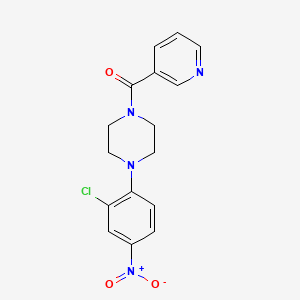
(4-(2-Chloro-4-nitrophenyl)piperazin-1-yl)(pyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-4-nitrophenyl)-4-(pyridine-3-carbonyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a chloronitrophenyl group and a pyridine carbonyl group. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-4-nitrophenyl)-4-(pyridine-3-carbonyl)piperazine typically involves multi-step organic reactions. One common approach is:
Nitration: Starting with a chlorobenzene derivative, nitration can be performed using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling Reaction: The nitrated compound can then be coupled with a piperazine derivative under basic conditions to form the piperazine ring.
Carbonylation: Finally, the pyridine-3-carbonyl group can be introduced through a carbonylation reaction using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-(2-Chloro-4-nitrophenyl)-4-(pyridine-3-carbonyl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of 1-(2-amino-4-nitrophenyl)-4-(pyridine-3-carbonyl)piperazine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with additional functional groups.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate or as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-(2-chloro-4-nitrophenyl)-4-(pyridine-3-carbonyl)piperazine would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
類似化合物との比較
Similar Compounds
1-(2-Chloro-4-nitrophenyl)piperazine: Lacks the pyridine-3-carbonyl group.
4-(Pyridine-3-carbonyl)piperazine: Lacks the 2-chloro-4-nitrophenyl group.
1-(2-Amino-4-nitrophenyl)-4-(pyridine-3-carbonyl)piperazine: A reduced derivative with an amino group instead of a nitro group.
Uniqueness
1-(2-Chloro-4-nitrophenyl)-4-(pyridine-3-carbonyl)piperazine is unique due to the presence of both the chloronitrophenyl and pyridine carbonyl groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C16H15ClN4O3 |
|---|---|
分子量 |
346.77 g/mol |
IUPAC名 |
[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C16H15ClN4O3/c17-14-10-13(21(23)24)3-4-15(14)19-6-8-20(9-7-19)16(22)12-2-1-5-18-11-12/h1-5,10-11H,6-9H2 |
InChIキー |
FAYHXTIUYHALET-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




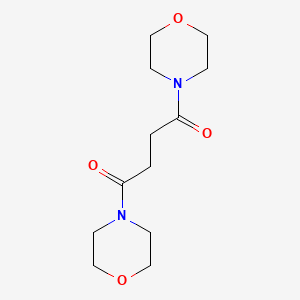

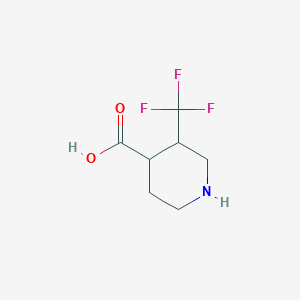
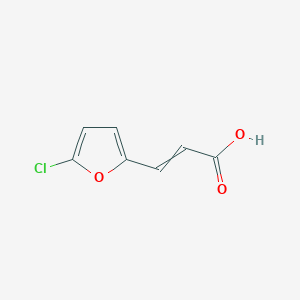
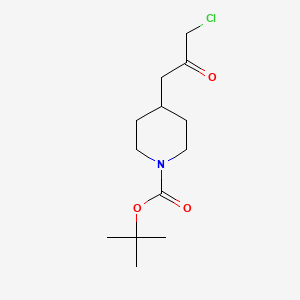
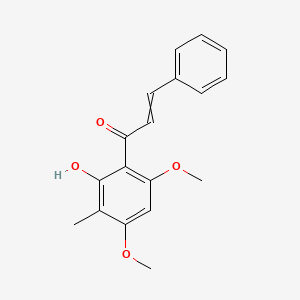
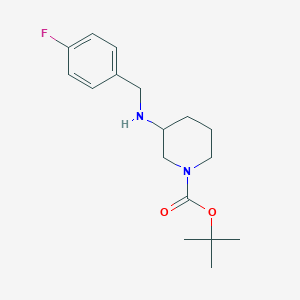
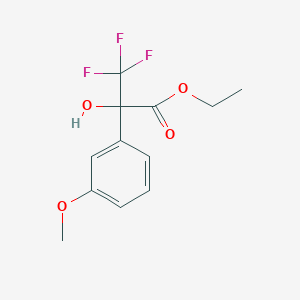
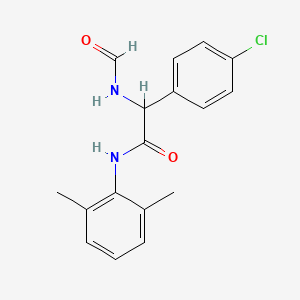
![N-[2-(4-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide](/img/structure/B15147799.png)
![4-benzyl-2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B15147814.png)
![8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15147815.png)
